molecular formula C13H19Cl2NO B10859410 Lometraline hydrochloride CAS No. 30060-91-4

Lometraline hydrochloride

Cat. No.: B10859410
CAS No.: 30060-91-4
M. Wt: 276.20 g/mol
InChI Key: XYTNPORBXPAQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lometraline hydrochloride involves the structural modification of tricyclic neuroleptics. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.

Industrial Production Methods

Typically, such compounds are produced through multi-step organic synthesis processes that are optimized for yield and purity in a controlled industrial setting .

Chemical Reactions Analysis

Types of Reactions

Lometraline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Lometraline hydrochloride is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. The compound’s structural similarity to other aminotetralin derivatives suggests that it may inhibit the reuptake of these neurotransmitters, thereby exerting its effects .

Properties

CAS No.

30060-91-4

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

Related CAS

39951-65-0 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.